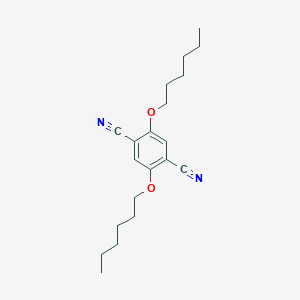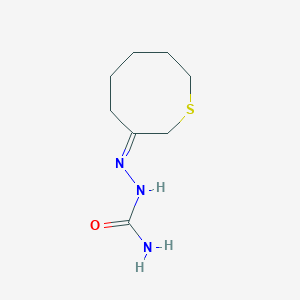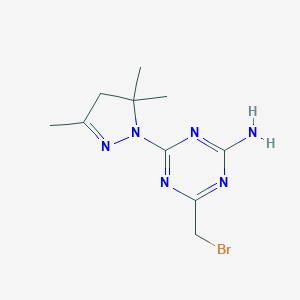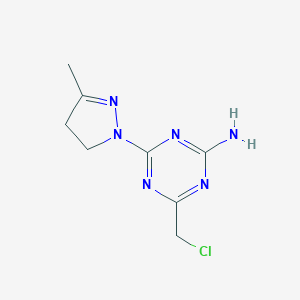![molecular formula C13H18N2S4 B296089 Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate, also known as DMMDA, is a chemical compound that has been widely used in scientific research. It is a member of the dithioimidocarbonate family of compounds, which are known for their diverse biological activities. DMMDA has been studied extensively for its potential use in various fields of research, including organic synthesis, medicinal chemistry, and neuroscience.
作用机制
The mechanism of action of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound has been shown to interact with a variety of biological targets, including proteins, nucleic acids, and lipids. This interaction can lead to changes in the activity of these molecules, which can result in a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties. These effects make this compound a potentially useful therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is its ease of synthesis. It can be prepared using standard laboratory techniques and is relatively inexpensive. In addition, this compound has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate. One area of interest is the development of new synthetic methods for producing this compound and related compounds. In addition, this compound could be further studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, this compound could be used as a tool for studying various biological processes, including enzyme activity and protein-protein interactions.
合成方法
The synthesis of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate involves the reaction of 4-(methylthio)-2-methylphenyl isothiocyanate with bis(dimethylsulfide)amine in the presence of a base. The resulting product is a yellow crystalline solid that is purified by recrystallization. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.
科学研究应用
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been used in a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its potential use in the synthesis of new organic compounds. In addition, this compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
属性
分子式 |
C13H18N2S4 |
|---|---|
分子量 |
330.6 g/mol |
IUPAC 名称 |
N-[4-[bis(methylsulfanyl)methylideneamino]-3-methylphenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C13H18N2S4/c1-9-8-10(14-12(16-2)17-3)6-7-11(9)15-13(18-4)19-5/h6-8H,1-5H3 |
InChI 键 |
STVYRTATTHCUCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
规范 SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)

![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)

![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)


![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
